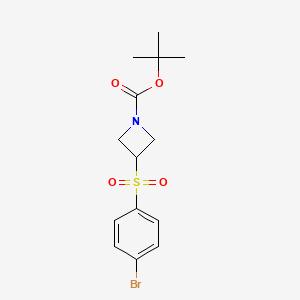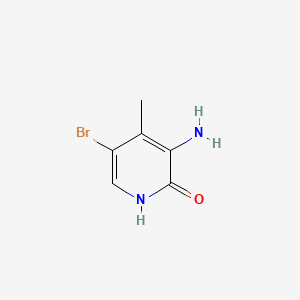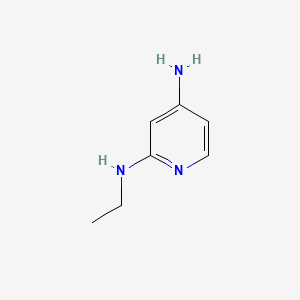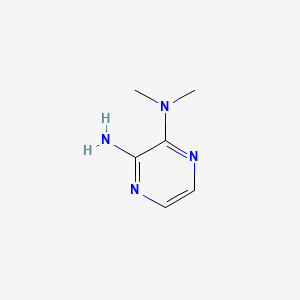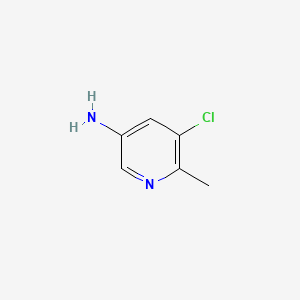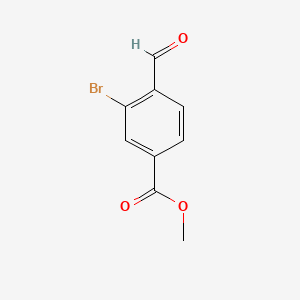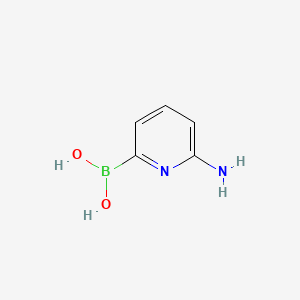
(6-Aminopyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminopyridin-2-yl)boronic acid is a colorless to white crystalline compound that is soluble in water and some organic solvents . It has a molecular formula of C5H7BN2O2 and an average mass of 137.932 Da .
Chemical Reactions Analysis
Boronic acids, such as (6-Aminopyridin-2-yl)boronic acid, have been widely used in a range of organic reactions. They are very important in Suzuki-Miyaura coupling, aromatic functionalization with a heteroatom-containing functional group, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
Physical And Chemical Properties Analysis
(6-Aminopyridin-2-yl)boronic acid has a molecular weight of 137.93 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 138.0600576 g/mol. It has a topological polar surface area of 79.4 Ų. It has a heavy atom count of 10 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Suzuki Cross-Coupling Reactions : A significant application of 6-halopyridin-2-yl-boronic acids and esters includes their use in Suzuki cross-coupling reactions. These compounds serve as stable, crystalline partners, enabling the synthesis of diverse pyridine libraries. This is crucial for developing new compounds with potential applications in pharmaceuticals and materials science (Bouillon et al., 2003).
Material Science and Nanotechnology
- Polyphenol Enrichment : The functionalization of magnetic nanoparticles with 6-aminopyridine-3-boronic acid has been developed for the efficient capture and enrichment of cis-diol-containing polyphenols under neutral conditions. This application is significant in therapeutic contexts and potential anti-tumor properties, highlighting its role in biotechnology and material science (Zhang et al., 2022).
Analytical Chemistry
- Diol Recognition and Discrimination : Fluorinated boronic acid-appended bipyridinium salts have been synthesized for detecting and differentiating diol-containing analytes via 19F NMR spectroscopy. This technique allows for the discrimination of various bioanalytes at physiological conditions, showcasing its utility in analytical and diagnostic applications (Axthelm et al., 2015).
Boronic Acid-Catalyzed Reactions
- Enantioselective Aza-Michael Additions : The catalytic properties of boronic acids have been explored to enable the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner. This discovery opens new avenues for synthesizing densely functionalized cyclohexanes, further emphasizing the chemical versatility of boronic acids (Hashimoto et al., 2015).
Safety And Hazards
(6-Aminopyridin-2-yl)boronic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Boronic acids, including (6-Aminopyridin-2-yl)boronic acid, have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . For example, 6-Aminopyridine-3-boronic acid has been used to functionalize magnetic nanoparticles for the highly efficient enrichment of cis-diol-containing biomolecules .
Eigenschaften
IUPAC Name |
(6-aminopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCQDAYTNNHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694461 |
Source


|
| Record name | (6-Aminopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-2-yl)boronic acid | |
CAS RN |
1220910-24-6 |
Source


|
| Record name | (6-Aminopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

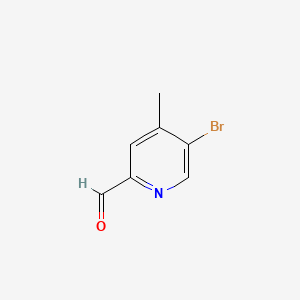
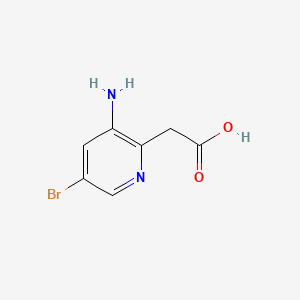
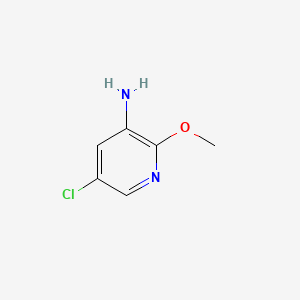



![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
